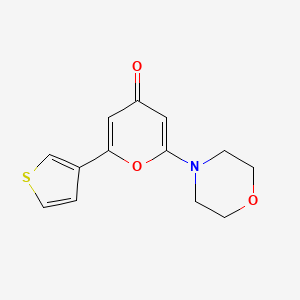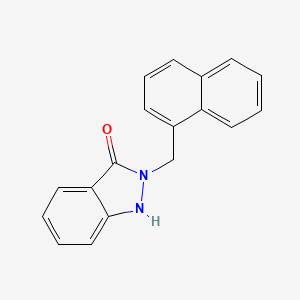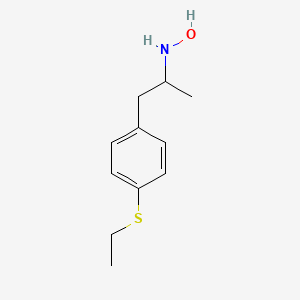
Normelinonine F
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Normelinonine F is a naturally occurring alkaloid belonging to the class of N-methyl-β-carboline compounds. These alkaloids are found in a variety of living organisms and are known for their diverse biological, biomedical, and pharmacological roles . This compound, along with its closely related compound melinonine F, has been the subject of scientific research due to its unique structural and functional properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of normelinonine F involves the methylation of the β-carboline main ring. This process enhances its photosensitizing properties by increasing its binding affinity with DNA and its oxidation potential . The specific synthetic routes and reaction conditions for this compound are not extensively detailed in the literature, but it generally involves the use of methylating agents under controlled conditions to achieve the desired methylation .
Industrial Production Methods: the production would typically involve large-scale chemical synthesis processes, utilizing similar methylation techniques as in laboratory settings but optimized for higher yields and efficiency .
Analyse Des Réactions Chimiques
Types of Reactions: Normelinonine F undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of the methyl group on the β-carboline ring, which affects the compound’s reactivity and interaction with other molecules .
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome but typically involve controlled temperatures and pH levels to ensure the stability of the compound .
Major Products Formed: The major products formed from the reactions of this compound depend on the specific type of reaction. For example, oxidation reactions may produce oxidized purines, while substitution reactions may result in various substituted β-carboline derivatives .
Applications De Recherche Scientifique
Normelinonine F has been extensively studied for its scientific research applications. In chemistry, it is used as a photosensitizer due to its ability to induce DNA photodamage, which is valuable in studying DNA interactions and damage mechanisms . In biology and medicine, this compound’s photosensitizing properties make it a potential candidate for photodynamic therapy, a treatment method that uses light-activated compounds to target and destroy cancer cells .
Mécanisme D'action
The mechanism of action of normelinonine F involves its interaction with DNA and other intracellular components. Methylation of the β-carboline ring enhances its binding affinity with DNA, leading to increased photosensitizing properties and DNA photodamage . The compound’s ability to accumulate in mitochondria and its distinctive dynamic pattern for mitochondrial uptake suggest that it may also interact with mitochondrial membranes and matrix components, potentially affecting mitochondrial function and dynamics .
Comparaison Avec Des Composés Similaires
Normelinonine F is similar to other N-methyl-β-carboline alkaloids, such as melinonine F. These compounds share structural similarities but differ in their specific methylation patterns and resulting properties . For example, while both this compound and melinonine F exhibit photosensitizing properties, their efficiency and specific DNA photodamage profiles may vary . Other similar compounds include various N(2)- and/or N(9)-methyl-β-carboline derivatives, which also display unique photosensitizing and biological properties .
Propriétés
Formule moléculaire |
C12H11ClN2 |
|---|---|
Poids moléculaire |
218.68 g/mol |
Nom IUPAC |
2-methyl-9H-pyrido[3,4-b]indol-2-ium;chloride |
InChI |
InChI=1S/C12H10N2.ClH/c1-14-7-6-10-9-4-2-3-5-11(9)13-12(10)8-14;/h2-8H,1H3;1H |
Clé InChI |
MBTCRVJGAFPEJM-UHFFFAOYSA-N |
SMILES canonique |
C[N+]1=CC2=C(C=C1)C3=CC=CC=C3N2.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-m-tolyl-2H-pyrazolo[3,4-c]quinolin-4(5H)-one](/img/structure/B10841949.png)
![2-methyl-9H-indeno[2,1-d]pyrimidin-9-one](/img/structure/B10841955.png)
![2-m-Tolyl-1H-[1,8]naphthyridin-4-one](/img/structure/B10841960.png)





![2-Morpholin-4-yl-benzo[h]chromene-4-thione](/img/structure/B10842005.png)




![2-Naphthalen-2-yl-1H-[1,8]naphthyridin-4-one](/img/structure/B10842028.png)
